- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

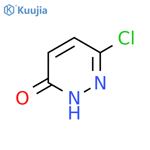

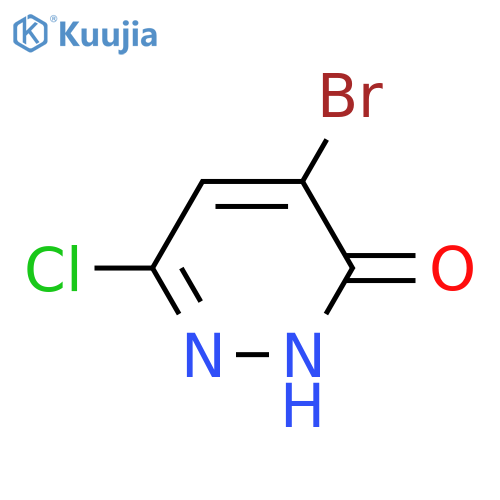

Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure

Nome do Produto:4-bromo-6-chloro-2,3-dihydropyridazin-3-one

N.o CAS:933041-13-5

MF:C4H2BrClN2O

MW:209.428478717804

MDL:MFCD21364604

CID:1025857

PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Bromo-6-chloropyridazin-3(2H)-one

- 5-bromo-3-chloro-1H-pyridazin-6-one

- 4-Bromo-6-chloropyridazin-3-ol

- 4-bromo-6-chloro-2H-pyridazin-3-one

- YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 5794AC

- 4-bromo-6-chloro-pyridazin-3(2H)-one

- SY114587

- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)

- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one

- MFCD21364604

- EN300-117517

- CS-W006982

- SCHEMBL23037189

- G10837

- DTXSID50468994

- SCHEMBL163551

- AKOS016007315

- AS-10362

- 933041-13-5

-

- MDL: MFCD21364604

- Inchi: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

- Chave InChI: YUPQAGSTMGZXNO-UHFFFAOYSA-N

- SMILES: O=C1C(Br)=CC(Cl)=NN1

Propriedades Computadas

- Massa Exacta: 207.90390g/mol

- Massa monoisotópica: 207.90390g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 211

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 41.5

- XLogP3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P280-P305+P351+P338-P310

- Condição de armazenamento:Inert atmosphere,2-8°C

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301258-100g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 100g |

$550.0 | 2025-02-25 | |

| Chemenu | CM102364-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$186 | 2024-07-19 | |

| Enamine | EN300-117517-0.5g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 95% | 0.5g |

$20.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0986236-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 95% | 25g |

$470 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1046907-25g |

4-BroMo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 10g |

¥849.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 25g |

¥1456.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 97% | 1g |

277.0CNY | 2021-08-03 | |

| Alichem | A029194436-5g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 5g |

$195.00 | 2023-08-31 | |

| Ambeed | A301258-1g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 1g |

$10.0 | 2025-02-25 |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referência

- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referência

- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referência

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referência

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

Referência

- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt

Referência

- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referência

- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux

Referência

- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

Referência

- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C

Referência

- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referência

- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C

1.2 Reagents: Water ; 5 h, rt

1.2 Reagents: Water ; 5 h, rt

Referência

- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referência

- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

Referência

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

Método de produção 16

Condições de reacção

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referência

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux

Referência

- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Literatura Relacionada

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one) Produtos relacionados

- 494793-39-4(2-butynylhydrazide)

- 2092265-98-8(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl chloride)

- 312605-87-1(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide)

- 1213564-65-8((2S)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol)

- 1523211-73-5(1-(1-benzothiophen-3-yl)prop-2-en-1-ol)

- 1695883-77-2(5-bromo-3-(trifluoromethyl)pyridine-2-sulfonyl chloride)

- 5680-10-4(1,2-Benzenedicarboxylic acid, 4,5-dimethyl-)

- 158580-55-3(2-Chloro-4-(methylsulfonyl)Aminobenzoic Acid Methyl Ester)

- 1864016-47-6(methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride)

- 2228163-32-2(2-3-(trifluoromethyl)pyridin-2-ylcyclopropane-1-carboxylic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

Pureza:99%

Quantidade:100g

Preço ($):501.0